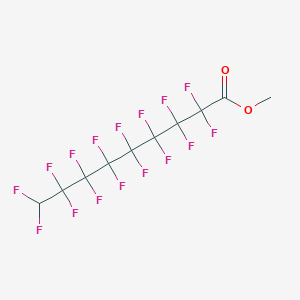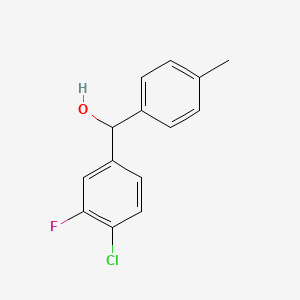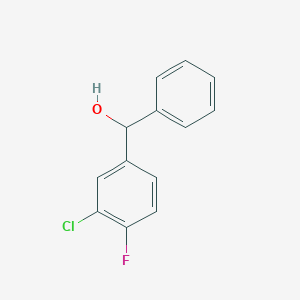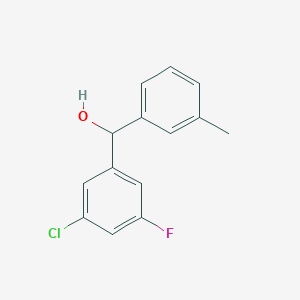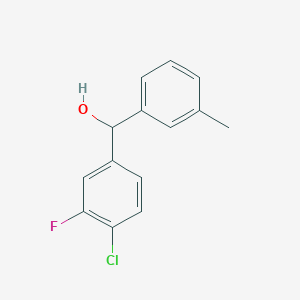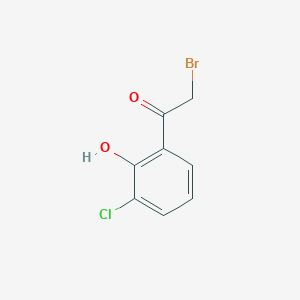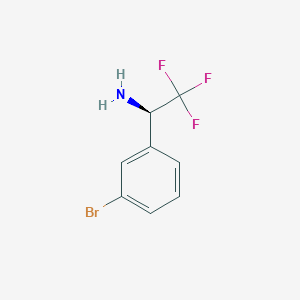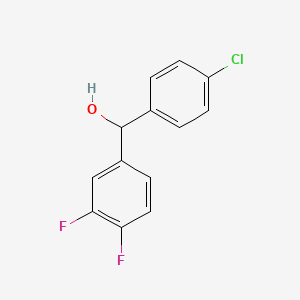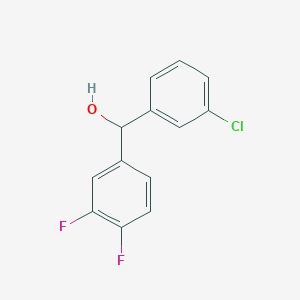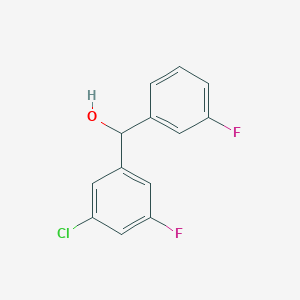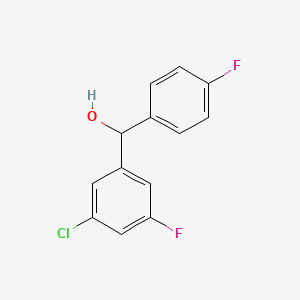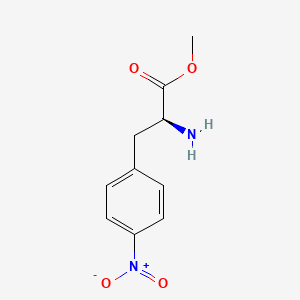
4-Nitro-phenylalanine methyl ester
Vue d'ensemble
Description
4-Nitro-phenylalanine methyl ester is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a nitro group (-NO2) attached to the phenyl ring and a methyl ester group (-COOCH3) at the carboxyl end. It is commonly used in peptide synthesis and has various applications in scientific research.
Mécanisme D'action
Target of Action
It’s known that phenylalanine derivatives have a wide range of biological targets, including protein kinases , and they can act as potent antagonists for certain antigens .
Mode of Action
Some phenylalanine derivatives are known to inhibit protein kinases , which are enzymes that modify other proteins by chemically adding phosphate groups. This process, known as phosphorylation, can activate or deactivate many protein targets, thereby altering cellular functions.
Biochemical Pathways
For instance, some phenylalanine derivatives have been shown to exhibit antimalarial activity by affecting the life cycle of Plasmodium falciparum .
Result of Action
Some phenylalanine derivatives have been shown to exhibit antimicrobial and antioxidant activities . They have also been found to act as metal chelating ligands with Fe2+ ions .
Analyse Biochimique
Biochemical Properties
It is known that phenylalanine derivatives exhibit a variety of applications and are biologically important
Cellular Effects
Phenylalanine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenylalanine derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Phenylalanine derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-phenylalanine methyl ester typically involves the esterification of 4-Nitro-phenylalanine. One common method is the reaction of 4-Nitro-phenylalanine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitro-phenylalanine methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-Amino-phenylalanine methyl ester.
Reduction: 4-Nitro-phenylalanine.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitro-phenylalanine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other phenylalanine derivatives.
Biology: Studied for its antimicrobial and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Comparaison Avec Des Composés Similaires
4-Nitro-phenylalanine: Lacks the ester group but shares similar chemical properties.
Methyl 4-nitro-L-phenylalaninate hydrochloride: A hydrochloride salt form with similar applications.
Uniqueness: 4-Nitro-phenylalanine methyl ester is unique due to its combination of a nitro group and a methyl ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFUQQWIXMPZFU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
